molecular formula C12H14N4O2S B3327248 5-ETHYLSULFADIAZINE CAS No. 3271-01-0

5-ETHYLSULFADIAZINE

Cat. No.: B3327248
CAS No.: 3271-01-0
M. Wt: 278.33 g/mol
InChI Key: XVYRUUWBRCOGRJ-UHFFFAOYSA-N
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Description

5-Ethylsulfadiazine is a sulfonamide antibiotic with the molecular formula C12H14N4O2S and a molecular weight of 278.33 g/mol. It is known for its antimicrobial properties and is used in various medical and scientific applications. The compound is characterized by its structure, which includes a sulfonamide group attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylsulfadiazine typically involves the reaction of 5-ethyl-2-aminopyrimidine with sulfanilamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in cleanroom environments to prevent contamination.

Chemical Reactions Analysis

Types of Reactions: 5-Ethylsulfadiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds .

Scientific Research Applications

5-Ethylsulfadiazine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create various derivatives.

    Biology: The compound is studied for its antimicrobial properties and its effects on bacterial growth.

    Medicine: It is used in the treatment of bacterial infections, particularly those caused by susceptible strains.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical synthesis

Mechanism of Action

The mechanism of action of 5-Ethylsulfadiazine involves the inhibition of dihydropteroate synthetase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication . This leads to the eventual death of the bacterial cells.

Comparison with Similar Compounds

    Sulfadiazine: Another sulfonamide antibiotic with similar antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic often used in combination with trimethoprim.

    Sulfisoxazole: Known for its use in treating urinary tract infections

Uniqueness: 5-Ethylsulfadiazine is unique due to its specific structure, which includes an ethyl group attached to the pyrimidine ring. This structural difference can influence its pharmacokinetics and pharmacodynamics, making it distinct from other sulfonamide antibiotics .

Properties

IUPAC Name

4-amino-N-(5-ethylpyrimidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-2-9-7-14-12(15-8-9)16-19(17,18)11-5-3-10(13)4-6-11/h3-8H,2,13H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYRUUWBRCOGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10876819
Record name 2-SULFANILAMIDO-5-ETHYLPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10876819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3271-01-0
Record name 4-Amino-N-(5-ethyl-2-pyrimidinyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3271-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-SULFANILAMIDO-5-ETHYLPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10876819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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